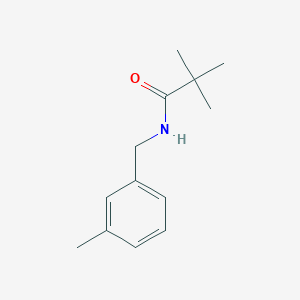
2,2-dimethyl-N-(3-methylbenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(3-methylbenzyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as DMMPA and is widely used in scientific research. The compound is synthesized through a specific method and has various biochemical and physiological effects.
作用机制
The mechanism of action of 2,2-dimethyl-N-(3-methylbenzyl)propanamide is not well understood. However, it is believed to interact with biological macromolecules such as proteins and nucleic acids. The compound may also act as a catalyst in certain reactions.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(3-methylbenzyl)propanamide has been found to exhibit various biochemical and physiological effects. For example, the compound has been shown to possess antitumor and antibacterial activities. DMMPA has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase.
实验室实验的优点和局限性
One of the advantages of using 2,2-dimethyl-N-(3-methylbenzyl)propanamide in lab experiments is its high purity. The compound can be easily synthesized and purified, making it a suitable reagent for various reactions. However, one of the limitations of using DMMPA is its limited solubility in certain solvents. This can make it difficult to use in certain reactions.
未来方向
There are several future directions for the use of 2,2-dimethyl-N-(3-methylbenzyl)propanamide in scientific research. For example, the compound could be used as a ligand in the synthesis of new metal complexes with potential applications in catalysis and material science. Additionally, DMMPA could be used as a chiral auxiliary in the synthesis of new biologically active compounds. Furthermore, the compound could be further investigated for its biological activities and mechanism of action.
合成方法
The synthesis of 2,2-dimethyl-N-(3-methylbenzyl)propanamide involves the reaction of 3-methylbenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved through recrystallization.
科学研究应用
2,2-dimethyl-N-(3-methylbenzyl)propanamide has various applications in scientific research. It is used as a ligand in the synthesis of metal complexes. The compound also finds application as a chiral auxiliary in asymmetric synthesis. Additionally, DMMPA is used in the synthesis of biologically active compounds such as antitumor agents and antibiotics.
属性
IUPAC Name |
2,2-dimethyl-N-[(3-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-7-11(8-10)9-14-12(15)13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSMCSWMAYQPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-2-[2-(2-hydroxybenzylidene)hydrazino]nicotinic acid](/img/structure/B6114135.png)
![1-(methylthio)-4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6114151.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6114161.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6114175.png)


![4-{4-[(1-benzyl-3-pyrrolidinyl)amino]-1-piperidinyl}-N-cyclopentylbenzamide](/img/structure/B6114197.png)
![5-isopropyl-2-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6114204.png)

![N-(2-fluorophenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6114208.png)
![2-[1-({1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B6114219.png)
![2-(5-acetyl-3-thienyl)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6114226.png)
![N-(5-chloro-2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114231.png)